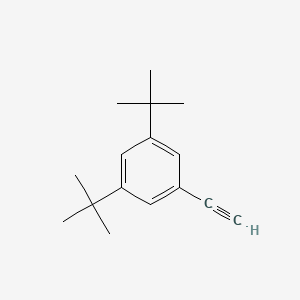
1,3-Di-tert-butyl-5-ethynylbenzene
Cat. No. B8646127
M. Wt: 214.35 g/mol
InChI Key: WHXDIIFMHKIQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05087637
Procedure details


73.7 g (0.655 mol) of potassium tert-butanolate were added a little at a time to 117.6 g (0.269 mol) of bromomethyltriphenylphosphonium bromide in 420 ml of dry tetrahydrofuran at 25° C. while cooling. The reaction mixture was then stirred for half an hour and, at -70° C., a solution of 50 g (0.218 mol) of 3,5-di-tertbutylbenzaldehyde in 120 ml of dry tetrahydrofuran was added dropwise. After half an hour, the mixture was allowed to warm to room temperature, and was then stirred overnight and poured into water. Extraction with ether, washing of the organic phase with water, drying over sodium sulfate and evaporation of the solvent produced a viscous residue.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-])(C)(C)C.[K+].[Br-].BrC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:29]([C:33]1[CH:34]=[C:35]([CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)[CH:36]=O)([CH3:32])([CH3:31])[CH3:30].O>O1CCCC1>[C:29]([C:33]1[CH:34]=[C:35]([C:36]#[CH:1])[CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)([CH3:32])([CH3:31])[CH3:30] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
73.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
117.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].BrC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred for half an hour and, at -70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After half an hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washing of the organic phase with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over sodium sulfate and evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced a viscous residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
